molecular formula C28H30FNO4 B12824966 tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate

Cat. No.: B12824966
M. Wt: 463.5 g/mol
InChI Key: NSPLQDXBTLPVRI-QHCPKHFHSA-N
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Description

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate: is a complex organic compound that belongs to the class of amino acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common reagents used in the synthesis may include tert-butyl chloroformate, diphenylmethanamine, and fluorinated aromatic compounds. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow systems. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets involved in disease pathways.

Industry

In the industrial sector, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other amino acid derivatives with fluorinated aromatic groups and tert-butyl protecting groups. Examples include:

  • tert-Butyl (S)-2-((benzylidene)amino)-3-(2-fluorophenyl)propanoate
  • tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(4-methoxyphenyl)propanoate

Uniqueness

The uniqueness of tert-Butyl (S)-2-((diphenylmethylene)amino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C28H30FNO4

Molecular Weight

463.5 g/mol

IUPAC Name

tert-butyl (2S)-2-(benzhydrylideneamino)-3-(2-fluoro-4,5-dimethoxyphenyl)propanoate

InChI

InChI=1S/C28H30FNO4/c1-28(2,3)34-27(31)23(16-21-17-24(32-4)25(33-5)18-22(21)29)30-26(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17-18,23H,16H2,1-5H3/t23-/m0/s1

InChI Key

NSPLQDXBTLPVRI-QHCPKHFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC(=C(C=C1F)OC)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1F)OC)OC)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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